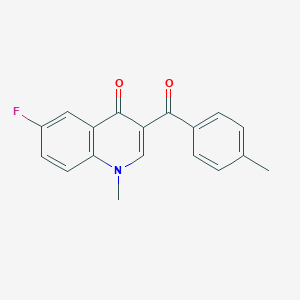
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (6FMDQ) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 6FMDQ is a member of the quinolinone family, which consists of a variety of compounds with significant biological activity. 6FMDQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6FMDQ has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems.
Applications De Recherche Scientifique
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, this compound has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems. In addition, this compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is still under investigation. However, it is believed that this compound exerts its biological activity by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2, phosphodiesterase-4, and the nuclear factor-kappa B (NF-κB) pathway. In addition, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has a wide range of effects on the cardiovascular, gastrointestinal, and immune systems. For example, this compound has been found to reduce inflammation, improve vascular function, and reduce oxidative stress. In addition, this compound has been found to have anti-cancer, anti-microbial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments include its low cost, ease of synthesis, and high purity. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and the fact that it can be degraded by light.
Orientations Futures
Given the wide range of biological activities of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, there are a number of potential future directions for its use. These include further investigation of its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of a variety of diseases, such as cancer, HIV, and Alzheimer’s disease. Finally, further research is needed to identify the optimal synthesis method and to develop improved methods of delivery.
Méthodes De Synthèse
6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized via several methods, including the reaction of 4-methylbenzoyl chloride and 6-fluoro-1-methyl-1,4-dihydroquinoline in a solvent such as methylene chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration and recrystallization. Other methods of synthesis have also been reported, such as the reaction of 6-fluoro-1-methyl-1,4-dihydroquinoline with 4-methylbenzoyl bromide in the presence of a base such as potassium carbonate.
Propriétés
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11-3-5-12(6-4-11)17(21)15-10-20(2)16-8-7-13(19)9-14(16)18(15)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCLOLLNXXJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

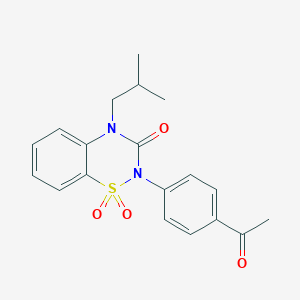
![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
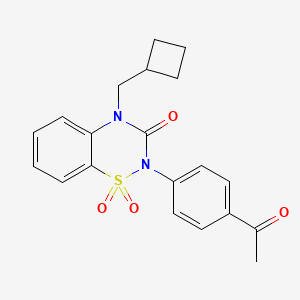
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
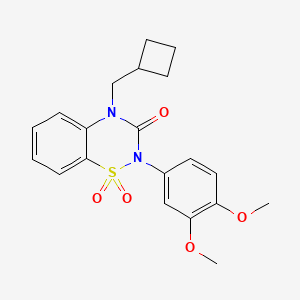
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)
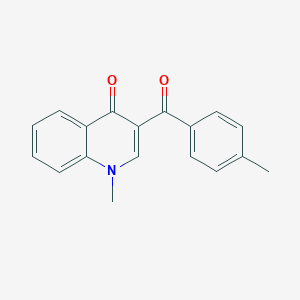
![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)
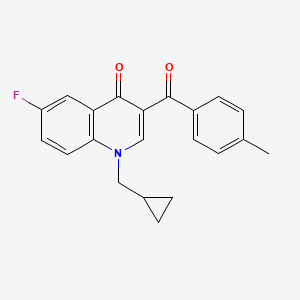
![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
